proTAME

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

proTAME is a cell-permeable APC/C (anaphase-promoting complex/cyclosome) inhibitor . It is converted to TAME (Tosyl-L-Arginine Methyl Ester) by intracellular esterases . It induces cell cycle arrest in metaphase followed by cell death .

Synthesis Analysis

The synthesis of proTAME involves the conversion of TAME (Tosyl-L-Arginine Methyl Ester) by intracellular esterases .

Molecular Structure Analysis

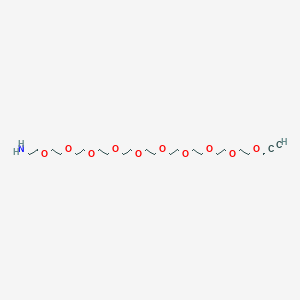

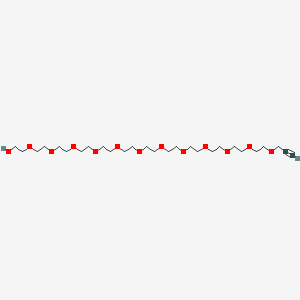

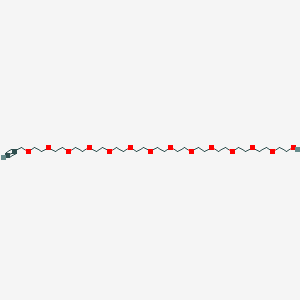

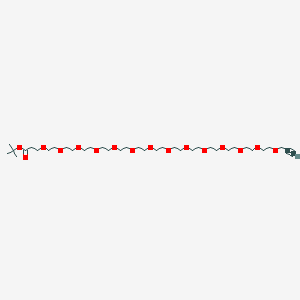

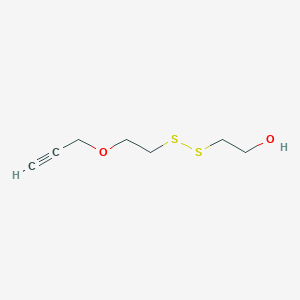

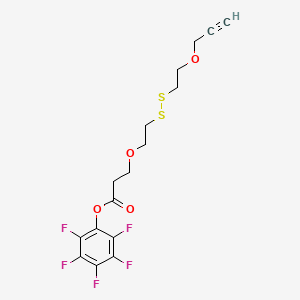

The molecular formula of proTAME is C34H38N4O12S . Its molecular weight is 726.75 g/mol . The structure of proTAME is complex, with multiple functional groups and a large number of atoms .

Physical And Chemical Properties Analysis

proTAME is a solid substance . It is soluble up to 100 mg/mL in DMSO . Its storage conditions are -20°C for 3 years for the powder form, and -80°C for 6 months or -20°C for 1 month for the solvent form .

科学的研究の応用

Cardiovascular Effects : Protamine can affect cardiovascular tissues, reducing blood pressure and heart rate in rats. It may impact cardiac contractility and produce aberrant rhythms in normal rat hearts (Pugsley, Kalra, & Froebel-Wilson, 2002).

Sensing Platform : A study proposed a sensitive and reliable fluorescent sensor for Protamine, which is crucial in medical applications like reversing Heparin overdose. This sensor shows potential for practical utility in diluted serum samples (Mudliar, Pettiwala, Dongre, & Singh, 2020).

RNA Transfection : Protamine is used for cellular delivery of nucleic acids due to its charge-driven coupling, and it's been broadly used as a stabilization agent for RNA delivery, including in RNA-based vaccinations (Jarzebska, Mellett, Frei, Kündig, & Pascolo, 2021).

Comparison of Protamine Preparations : Different grades of protamine vary in their capacity to transfect messenger RNA (mRNA), indicating the source of protamine as an important parameter for therapeutic applications (Jarzebska, Låuchli, Iselin, French, Johansen, Guenova, Kündig, & Pascolo, 2020).

Clinical Trial in Cancer Treatment : A clinical trial explored the use of protamine as a cancer chemotherapeutic agent, based on earlier findings of its potential benefits in treating malignant diseases (Wright, 1968).

Gene Therapy : Protamine's role has extended from being a heparin neutralizing agent to its use in gene therapy. Its journey from discovery to current clinical applications provides insights into its versatile nature (Thachil, 2021).

Membrane-Translocating Properties : Protamine has been found to be an efficient membrane-translocating peptide, implying its potential use in the development of novel pharmaceuticals (Reynolds, Weissleder, & Josephson, 2005).

Antisense Delivery : Protamine can enhance cellular uptake of oligonucleotides, potentially improving the efficacy of antisense therapies (Junghans, Kreuter, & Zimmer, 2000).

将来の方向性

The use of proTAME in research has revealed important differences between mammalian oocytes and early embryos and somatic cells in their requirements of SAC for APC/C inhibition . These findings could contribute to understanding chromosome segregation control mechanisms, which might help address issues related to premature termination of development or severe developmental and mental disorders of newborns .

特性

IUPAC Name |

methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYOVHULCQSDRZ-NDEPHWFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ProTAME | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)